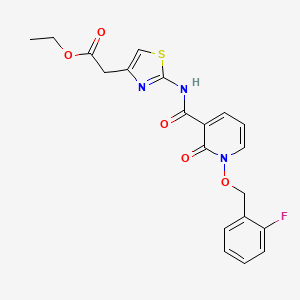
Ethyl 2-(2-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C20H18FN3O5S and its molecular weight is 431.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(2-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has shown promise in various biological activities. Its structure includes a thiazole moiety, which is often associated with significant pharmacological properties, including antibacterial and anticancer effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-[2-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate]. Its molecular formula is C20H18FN3O5S, and it has a molecular weight of approximately 431.44 g/mol. The compound typically exhibits a purity of around 95%.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies using various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Induces apoptosis |
| HepG2 (Liver Cancer) | 10.0 | Growth inhibition |
The mechanism of action appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways, making it a potential candidate for further development in cancer therapy .
Case Studies
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested against various bacterial strains and cancer cell lines, showing enhanced activity compared to the parent compound.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An SAR analysis revealed that modifications to the thiazole ring significantly impacted the biological activity of the compound. Substituents that enhance lipophilicity were found to improve antimicrobial efficacy, while specific aromatic groups contributed to anticancer activity .
Properties
IUPAC Name |
ethyl 2-[2-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S/c1-2-28-17(25)10-14-12-30-20(22-14)23-18(26)15-7-5-9-24(19(15)27)29-11-13-6-3-4-8-16(13)21/h3-9,12H,2,10-11H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLQHCAFZLVNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














